

Application Notes and Protocols for UBP310

Dissolution in Electrophysiology

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Compound of Interest

Compound Name: *GluR6 antagonist-1*

Cat. No.: *B10810944*

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These application notes provide detailed protocols and guidelines for the dissolution of UBP310, a selective antagonist for GluK1 and GluK3 kainate receptors, for use in electrophysiology experiments.

Properties of UBP310

UBP310 is a white solid powder.^[1] Key chemical and physical properties are summarized below to guide the preparation of solutions.

Property	Value	Source
Molecular Weight	353.35 g/mol	^[1] ^[2]
Formula	C ₁₄ H ₁₅ N ₃ O ₆ S	^[1] ^[2]
Purity	≥98% (HPLC)	^[2]
Appearance	White solid powder	^[1]
Solubility	Soluble in DMSO to 20 mM, not soluble in water. ^[1] ^[2]	^[1] ^[2]
Storage	Store at +4°C for short term (days to weeks) or -20°C for long term (months to years). ^[1] ^[2]	^[1] ^[2]

Experimental Protocol: Preparation of UBP310 Stock Solution

This protocol outlines the steps to prepare a concentrated stock solution of UBP310, which can then be diluted to the final working concentration for electrophysiology experiments.

Materials:

- UBP310 powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Sterile microcentrifuge tubes
- Calibrated micropipettes and sterile tips
- Vortex mixer
- Analytical balance

Procedure:

- **Equilibrate UBP310:** Before opening, allow the vial of UBP310 powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the powder.
- **Weigh UBP310:** In a sterile microcentrifuge tube, carefully weigh the desired amount of UBP310 powder using an analytical balance. For example, to prepare 1 mL of a 20 mM stock solution, weigh 7.07 mg of UBP310 (M.W. 353.35).
- **Add DMSO:** Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the UBP310 powder. To continue the example, add 1 mL of DMSO to the 7.07 mg of UBP310.
- **Dissolve UBP310:** Close the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary,

but avoid excessive heat. Visually inspect the solution to ensure there are no undissolved particles.

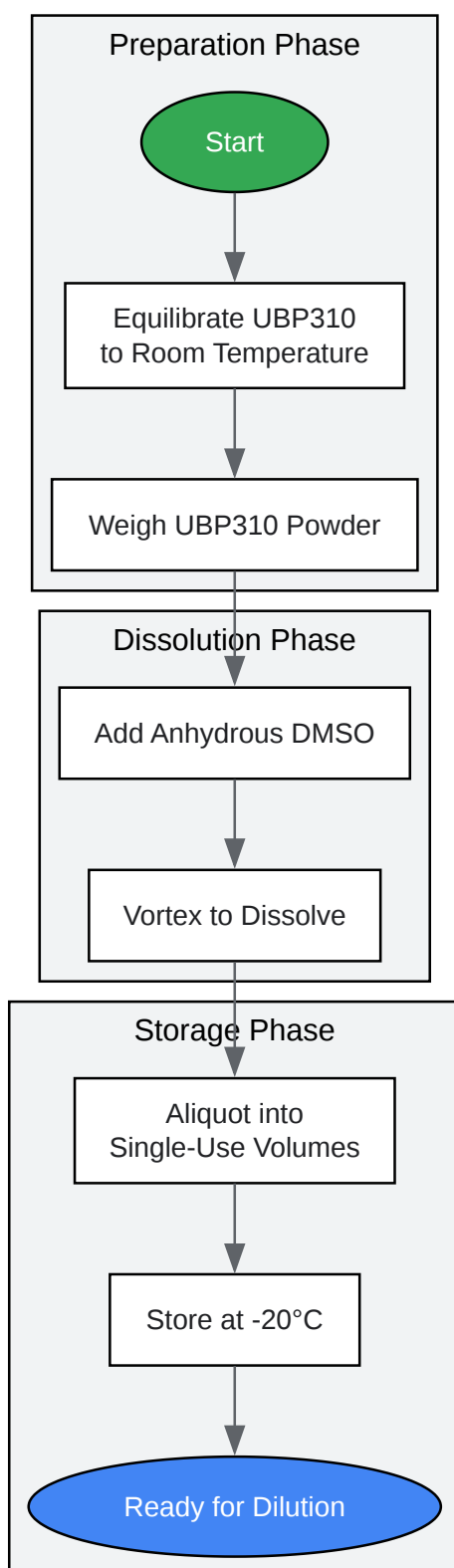
- Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.[\[1\]](#)

Calculating Solution Volumes:

To prepare stock solutions of a specific concentration, use the following formula, keeping in mind that the batch-specific molecular weight may vary and should be confirmed from the product's certificate of analysis.[\[2\]](#)

$$\text{Volume (L)} = \text{Mass (g)} / (\text{Concentration (mol/L)} * \text{Molecular Weight (g/mol)})$$

Workflow for UBP310 Stock Solution Preparation



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Caption: Workflow for preparing a UBP310 stock solution.

Application Notes for Electrophysiology

- **Final DMSO Concentration:** When diluting the UBP310 stock solution into your aqueous external recording solution, be mindful of the final DMSO concentration. High concentrations of DMSO can have independent effects on neuronal activity. It is recommended to keep the final DMSO concentration below 0.1% (v/v).
- **Solution Stability:** Once diluted in aqueous recording solution, it is best to use the UBP310 solution fresh on the day of the experiment. The stability of UBP310 in aqueous solutions over extended periods is not well characterized.
- **Control Experiments:** Always perform control experiments with the vehicle (i.e., the same final concentration of DMSO in the external solution without UBP310) to ensure that the observed effects are due to UBP310 and not the solvent.
- **Selectivity:** UBP310 is a potent antagonist of GluK1-containing kainate receptors ($IC_{50} = 130$ nM) and also blocks homomeric GluK3 receptors.[2] It exhibits high selectivity for GluK1 over GluK2.[2] Consider the expression profile of kainate receptor subunits in your preparation when interpreting results.
- **Working Concentration:** The optimal working concentration of UBP310 will depend on the specific experimental conditions, including the tissue preparation and the concentration of the agonist being used. A concentration range of 1-10 μ M is a common starting point for blocking kainate receptor-mediated responses.

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References

- 1. medkoo.com [medkoo.com]
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